molecular formula C10H9NO2 B1336615 5-Acetyloxindole CAS No. 64483-69-8

5-Acetyloxindole

Cat. No. B1336615
CAS RN: 64483-69-8
M. Wt: 175.18 g/mol
InChI Key: HRMQSJQDTTZJPC-UHFFFAOYSA-N
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Description

5-Acetyloxindole, also known as N-Acetyl-2-oxindole or 1-Acetyl-1,3-dihydro-indol-2-one, is a heterocyclic compound . Its empirical formula is C10H9NO2 and its molecular weight is 175.18 .


Synthesis Analysis

The synthesis of 5-Acetyloxindole involves two stages . In the first stage, acetyl chloride reacts with aluminum (III) chloride in 1,2-dichloro-ethane at 0 - 10°C for 1 hour. In the second stage, 2-oxoindole is added in 1,2-dichloro-ethane at 0 - 20°C .


Molecular Structure Analysis

The molecular structure of 5-Acetyloxindole consists of 10 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-Acetyloxindole has a molecular weight of 175.18 and a density of 1.2±0.1 g/cm³ . It has a boiling point of 333.9±15.0 °C at 760 mmHg and a flash point of 163.7±27.8 °C .

Scientific Research Applications

Medicinal Chemistry Synthesis of Spirocyclic Oxindoles

Spirocyclic oxindoles, which are closely related to 5-Acetyloxindole, have been synthesized for various medicinal chemistry applications. These compounds are important for their potential use in cancer treatment, central nervous system (CNS) disorders, renal failure, and as antiviral agents against infections like Dengue virus .

Antiproliferative Agents

Indole derivatives, including those related to 5-Acetyloxindole, have shown promise as antiproliferative agents. They have been tested in vitro against various cancer cell lines, including cervical carcinoma HeLaS3 and T-lymphoblastic leukemia human cell line CCRF–CEM .

Safety and Hazards

5-Acetyloxindole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 5-Acetyloxindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of structure–function relationships between material properties and biological performance are important future directions .

properties

IUPAC Name

5-acetyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQSJQDTTZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436865
Record name 5-ACETYLOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyloxindole

CAS RN

64483-69-8
Record name 5-ACETYLOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Oxindole (3 g) suspended in 1,2-dichloroethane was slowly treated with 3.2 ml of acetyl chloride. The resulting suspension was stirred at 50° C. for 5 hours, cooled, and poured into water. The resulting precipitate was collected by vacuum filtration, washed copiously with water and dried under vacuum to give 2.9 g (73% yield) of 5-acetyl-2-oxindole as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

171 g (1.28 mol) aluminium chloride in 500 ml 1,2-dichloroethane are cooled in the ice bath. Then 78 g (1.1 mol) acetylchloride are added dropwise, so that the temperature does not exceed 10° C. After 1 h, 71.3 g (0.53 mol) 2-indolinone (1,3-dihydro-indol-2-one) are added in 4 batches and the temperature is kept at 10–12° C. The reaction mixture is left overnight to warm up slowly to ambient temperature. Then the solution is slowly added to 1 kg ice with vigorous stirring. The slurry is diluted with 1 l water and stirred for another 30 min. Then the precipitate is suction filtered.
Quantity
171 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
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Quantity
71.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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